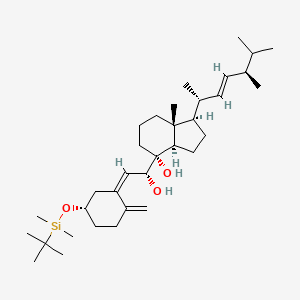

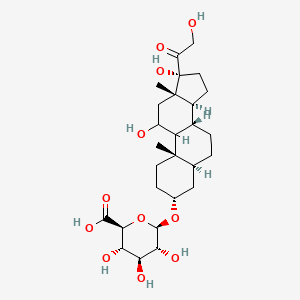

(3β,5Z,7R,8α,22E)-3S-tert-Butyldimethylsilyl-9,10-secoergosta-5,10(19),22-triene-7,8-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3β,5Z,7R,8α,22E)-3S-tert-Butyldimethylsilyl-9,10-secoergosta-5,10(19),22-triene-7,8-diol, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₆₀O₃Si and its molecular weight is 544.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have significant industrial applications due to their wide range of uses. The recovery and purification of these diols from fermentation broth represent a major cost in their microbial production. Techniques such as evaporation, distillation, membrane filtration, and liquid–liquid extraction have been studied for their efficiency in the separation process. Improvements in yield, purity, and energy consumption are needed for these separation technologies (Zhi-Long Xiu & A. Zeng, 2008).

Decomposition of Methyl Tert-Butyl Ether (MTBE)

The decomposition of methyl tert-butyl ether (MTBE), a gasoline additive, using hydrogen in a cold plasma reactor was investigated to address environmental concerns. Radio frequency (RF) plasma reactors were found to be effective in decomposing MTBE into simpler compounds like methane, ethylene, and acetylene. This study demonstrates an alternative method for MTBE decomposition, contributing to environmental protection efforts (L. Hsieh et al., 2011).

Etherification of Glycerol

The etherification process of glycerol with tert-butyl alcohol (TBA) and other solvents has been reviewed, focusing on the formation of ether products such as mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG). The solvent-free glycerol etherification approach, in particular, may offer advantages in terms of conversion, selectivity, and yield of reaction products, presenting an area for further research (Prakas Palanychamy et al., 2022).

MTBE Separation via Pervaporation

Pervaporation, a membrane process, has been identified as optimal for the highly selective separation of organic mixtures, particularly in the production of Methyl Tert-butyl Ether (MTBE), a common fuel additive. Polymer membranes, especially those made from materials like poly(vinyl alcohol) and cellulose acetate, have shown promise in the separation of methanol/MTBE mixtures, indicating the significance of membrane technology in industrial applications (A. Pulyalina et al., 2020).

Properties

IUPAC Name |

(1R,3aR,4R,7aR)-4-[(1R,2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]-1-hydroxyethyl]-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H60O3Si/c1-23(2)24(3)13-14-26(5)29-17-18-30-33(29,9)19-12-20-34(30,36)31(35)22-27-21-28(16-15-25(27)4)37-38(10,11)32(6,7)8/h13-14,22-24,26,28-31,35-36H,4,12,15-21H2,1-3,5-11H3/b14-13+,27-22-/t24-,26+,28-,29+,30+,31+,33+,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBLYTWRNMYVCA-WXORQISSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@]2([C@@H](/C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)